3-(2-Hydroxyethyl)cyclopentan-1-ol
Overview
Description
3-(2-Hydroxyethyl)cyclopentan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a cyclopentane derivative with a hydroxyethyl group attached to the third carbon of the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyethyl)cyclopentan-1-one.
Reduction: Formation of 3-(2-hydroxyethyl)cyclopentanol.
Substitution: Formation of 3-(2-haloethyl)cyclopentan-1-ol derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activities and cellular signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group attached to the ring.
Cyclopentaneethanol: Similar to 3-(2-Hydroxyethyl)cyclopentan-1-ol but with the hydroxyethyl group attached to a different carbon on the ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group at the third carbon of the cyclopentane ring allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-6-1-2-7(9)5-6/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYBCULFYEQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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